4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide
Descripción
Propiedades
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-16-9-14-21(32-2)22-23(16)33-25(26-22)27-24(29)18-10-12-19(13-11-18)34(30,31)28-15-5-7-17-6-3-4-8-20(17)28/h3-4,6,8-14H,5,7,15H2,1-2H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIACNKPRERWYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide typically begins with the formation of the 3,4-dihydroquinoline ring system. This is achieved via the Povarov reaction, where an aniline derivative, an aldehyde, and an alkene are subjected to acidic conditions to form the dihydroquinoline framework. The next step involves the introduction of a sulfonyl group, often through a sulfonyl chloride reagent in the presence of a base such as pyridine. The final step involves a condensation reaction with 4-methoxy-7-methylbenzo[d]thiazole-2-amine under dehydrating conditions to yield the final benzamide structure.
Industrial Production Methods
For industrial-scale production, the process can be scaled up using flow chemistry techniques to enhance the yield and purity of the final product. Continuous flow reactors provide better control over reaction conditions and improve safety, particularly for reactions involving hazardous intermediates.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various types of chemical reactions:
Oxidation: Conversion of the dihydroquinoline to quinoline.
Reduction: Hydrogenation of the benzamide to amine.
Substitution: Electrophilic aromatic substitution on the benzene ring.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, palladium on carbon.
Substitution Conditions: Sulfuric acid for nitration, aluminum chloride for Friedel-Crafts acylation.
Major Products
Oxidation Products: Quinoline sulfonyl compounds.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for the preparation of complex molecular architectures. Its ability to undergo multiple types of reactions makes it valuable for method development studies.
Biology
In biological research, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide has been investigated for its potential as a pharmacophore in drug design, particularly for targeting enzyme active sites.
Medicine
This compound shows promise in medicinal chemistry, particularly as an inhibitor for specific enzymes implicated in diseases such as cancer and bacterial infections. Its sulfonamide group is well-known for its antimicrobial properties.
Industry
In the materials science sector, the compound is explored for its potential use in the design of new polymers and as a ligand in metal-organic frameworks for catalysis.
Mecanismo De Acción
Molecular Targets and Pathways
The mechanism by which 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide exerts its effects primarily involves inhibition of enzyme activity by binding to the active site. This binding often disrupts the enzyme's function, leading to the inhibition of critical biochemical pathways in disease-causing organisms.
Comparación Con Compuestos Similares
Similar Compounds
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-chloro-7-methylbenzo[d]thiazol-2-yl)benzamide
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-hydroxy-7-methylbenzo[d]thiazol-2-yl)benzamide
Uniqueness
Compared to its analogs, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is unique due to the methoxy group at the 4-position of the benzothiazole ring, which can influence its electronic properties and enhance its binding affinity to target molecules. This makes it a more potent candidate for various applications in research and industry.
That's the lowdown on 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide. Anything in particular you want to dive deeper into?
Actividad Biológica
The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide represents a class of sulfonamide derivatives that have garnered attention for their biological activity, particularly in the fields of antiviral and antibacterial research. This article provides a comprehensive overview of its biological activities, including relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 378.47 g/mol. The structure features a sulfonamide group linked to a dihydroquinoline moiety and a methoxy-substituted benzo[d]thiazole.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various diseases. The sulfonamide group is known for its role in inhibiting bacterial enzymes, while the quinoline and thiazole moieties may contribute to antiviral properties through interaction with viral proteins.
Antiviral Activity
Recent studies have highlighted the potential of similar sulfonamide derivatives as antiviral agents. For instance, compounds derived from the N-phenylbenzamide class have shown broad-spectrum antiviral effects against viruses such as HIV, HCV, and EV71 by enhancing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .
Case Study: Anti-HBV Activity
A study focused on N-phenylbenzamide derivatives demonstrated significant anti-HBV activity in vitro and in vivo. The compound IMB-0523 was identified as an effective inhibitor against both wild-type and drug-resistant HBV strains. The mechanism was linked to increased levels of A3G within HepG2 cells, suggesting that structural analogs like 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide may exhibit similar antiviral mechanisms .
Antibacterial Activity
The antibacterial properties of sulfonamide compounds are well-documented. For example, several synthesized sulfonamides have exhibited moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The binding interactions with bovine serum albumin (BSA) further indicate their pharmacological effectiveness .
Summary of Antibacterial Activity
| Compound | Activity Against | Mechanism of Action |
|---|---|---|
| 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide | Moderate to strong against Salmonella typhi, Bacillus subtilis | Inhibition of bacterial enzymes via sulfonamide group |
Toxicity and Pharmacokinetics
Understanding the toxicity profile and pharmacokinetics is crucial for evaluating the safety and efficacy of new compounds. Preliminary studies on related sulfonamide derivatives have shown varying degrees of acute toxicity in animal models, which necessitates further investigation into the safety profile of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide.
Q & A
Q. What synthetic routes are recommended for preparing 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : A plausible route involves sulfonation of 3,4-dihydroquinoline followed by coupling with the benzothiazole moiety. Key steps include:
Sulfonation : React 3,4-dihydroquinoline with chlorosulfonic acid to form the sulfonyl chloride intermediate.
Amide Coupling : Use coupling agents like EDCI/HOBt or manganese-mediated reductive transamidation (as demonstrated for similar sulfonamides) to attach the benzothiazole-amine .
- Optimization : Solvent choice (e.g., THF or DMF), temperature (60–80°C), and catalysts (e.g., Mn powder for reductive steps) significantly impact yields. Parallel reaction screening via Design of Experiments (DoE) can identify optimal conditions .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm connectivity (e.g., sulfonyl proton absence, benzothiazole methyl/methoxy signals). Aromatic protons in dihydroquinoline (δ 6.5–8.0 ppm) and benzothiazole (δ 7.2–8.5 ppm) should integrate correctly .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement. Key parameters: high-resolution data (<1.0 Å), twin detection for complex crystals, and hydrogen-bonding network analysis .
Q. What are critical considerations for assessing purity during synthesis?
- Methodological Answer :
- HPLC-MS : Monitor reaction progress and quantify impurities (e.g., unreacted sulfonyl chloride).
- Elemental Analysis : Verify C, H, N, S content (±0.3% of theoretical values).
- Melting Point Consistency : Compare with literature or derivatives (e.g., ±2°C deviation indicates impurities) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding to targets (e.g., kinases, GPCRs). Focus on the benzothiazole’s π-π stacking and sulfonyl group’s hydrogen-bonding potential.
- QSAR Studies : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents (e.g., methoxy, methyl) with activity data from analogs .
Q. What strategies resolve discrepancies between experimental spectroscopic data and computational predictions?
- Methodological Answer :
- Dynamic NMR Analysis : For conformational flexibility (e.g., hindered rotation in sulfonamide), use variable-temperature NMR to detect coalescence.
- DFT Calculations : Compare computed (Gaussian/B3LYP) vs. experimental 13C shifts. Deviations >5 ppm suggest misassigned tautomers or solvation effects .
Q. How can structure-activity relationships (SAR) be established for pharmacological targets?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary benzothiazole methyl position) and test in bioassays (e.g., enzyme inhibition).
- Data Clustering : Use PCA to group analogs by activity profiles. For example, antimicrobial activity in thiazole derivatives correlates with logP and H-bond acceptor count .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
